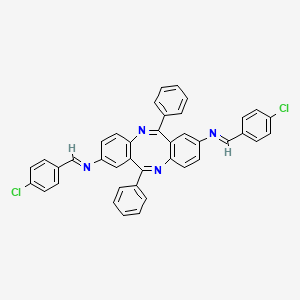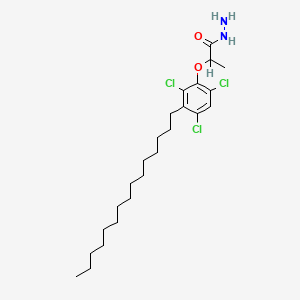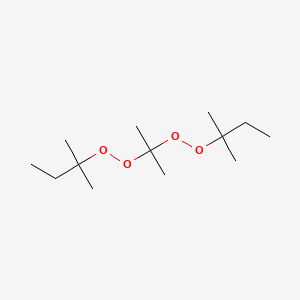
2,2-Bis(tert-amylperoxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(tert-amylperoxy)propane is an organic peroxide compound with the molecular formula C₁₃H₂₈O₄. It is known for its use as a radical initiator in polymerization reactions and as a crosslinking agent in the production of various polymers and rubbers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(tert-amylperoxy)propane typically involves the reaction of tert-amyl hydroperoxide with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a hydroperoxide intermediate, which then reacts with acetone to form the desired peroxide compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Bis(tert-amylperoxy)propane primarily undergoes decomposition reactions, where it breaks down to form free radicals. These radicals can initiate polymerization reactions or crosslinking processes in various substrates .
Common Reagents and Conditions: The decomposition of this compound is typically induced by heat or ultraviolet light. Common reagents used in these reactions include radical initiators and stabilizers to control the rate of decomposition .
Major Products Formed: The major products formed from the decomposition of this compound are free radicals, which can further react with monomers to form polymers or with other radicals to form crosslinked networks .
Wissenschaftliche Forschungsanwendungen
2,2-Bis(tert-amylperoxy)propane has a wide range of applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of 2,2-Bis(tert-amylperoxy)propane involves the homolytic cleavage of the peroxide bond to form two tert-amylperoxy radicals. These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The radicals can also react with existing polymer chains to form crosslinked networks, enhancing the mechanical properties and thermal stability of the material .
Vergleich Mit ähnlichen Verbindungen
Dicumyl peroxide: Another organic peroxide used as a radical initiator and crosslinking agent.
Benzoyl peroxide: Commonly used in polymerization reactions and as an acne treatment.
tert-Butyl peroxybenzoate: Used in the polymerization of styrene and other monomers.
Uniqueness: 2,2-Bis(tert-amylperoxy)propane is unique due to its high thermal stability and efficiency as a radical initiator. It provides better control over polymerization reactions and produces polymers with superior mechanical properties compared to other peroxides .
Eigenschaften
CAS-Nummer |
3052-70-8 |
|---|---|
Molekularformel |
C13H28O4 |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
2-methyl-2-[2-(2-methylbutan-2-ylperoxy)propan-2-ylperoxy]butane |
InChI |
InChI=1S/C13H28O4/c1-9-11(3,4)14-16-13(7,8)17-15-12(5,6)10-2/h9-10H2,1-8H3 |
InChI-Schlüssel |
PHIGUQOUWMSXFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)OOC(C)(C)OOC(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


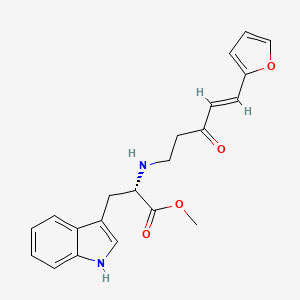
![N-[1-(2-phenylethyl)piperidin-4-yl]-N-(1-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B15189152.png)
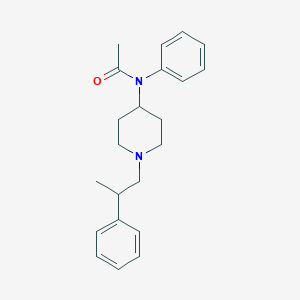
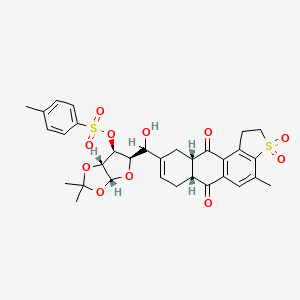
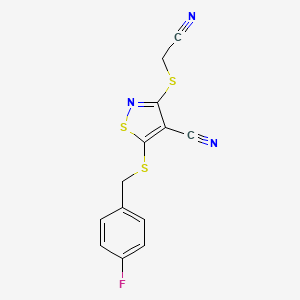
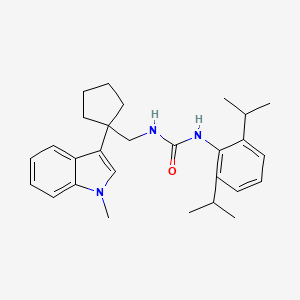
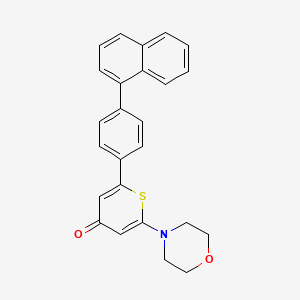
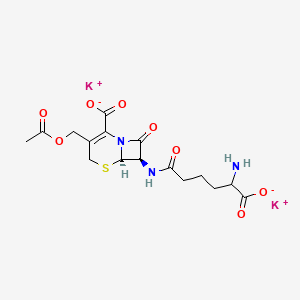


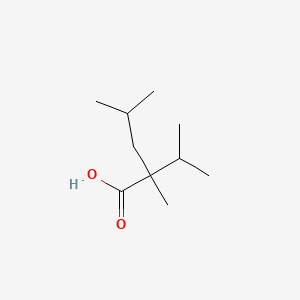
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-propoxyethyl)benzimidazole](/img/structure/B15189214.png)
